Welcome to the BenchChem Online Store!
molecular formula C6FeK3N6 B8811228 Tripotassium iron(3+) hexacyanide

Tripotassium iron(3+) hexacyanide

Cat. No. B8811228
M. Wt: 329.24 g/mol
InChI Key: BYGOPQKDHGXNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04956433

Procedure details

5 parts of N-methylpiperazine are reacted in 100 parts of water with 2 parts of sodium hydroxide and 4.2 parts of carbon disulfide and oxidized with 16.5 parts of potassium hexacyanoferrate(III). Obtained are 8.6 parts of the compound with 41.1% C, 6.5% H, and 15.7% N (calculated: 41.1% C, 6.3% H, 16.0% N, 36.6% S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.O.[OH-].[Na+].[C:11](=[S:13])=[S:12]>[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:11]([S:13][S:13][C:11]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[S:12])=[S:12])[CH2:4][CH2:3]1 |f:2.3,5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C(=S)SSC(=S)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.